Isoform Selectivity: TC-E 5005 vs. Papaverine
TC-E 5005 exhibits significantly greater selectivity for PDE10A over PDE3A compared to the first-generation PDE10A inhibitor papaverine. This reduces potential off-target cardiovascular effects associated with PDE3 inhibition. Papaverine's selectivity over PDE3A is reported as approximately 9-fold, whereas TC-E 5005 demonstrates a 508-fold selectivity based on its IC50 values for PDE10A (7.28 nM) and PDE3A (3700 nM) [1].
| Evidence Dimension | Selectivity Ratio (IC50 PDE3A / IC50 PDE10A) |
|---|---|
| Target Compound Data | 508-fold (3700 nM / 7.28 nM) |
| Comparator Or Baseline | Papaverine: 9-fold selectivity over PDE3A |
| Quantified Difference | TC-E 5005 is approximately 56 times more selective for PDE10A over PDE3A than papaverine. |
| Conditions | Biochemical inhibition assays using recombinant human PDE isoforms. |
Why This Matters
This superior selectivity profile is critical for experiments requiring specific PDE10A modulation without confounding effects from PDE3A/B inhibition, such as in studies of cardiac or smooth muscle function.
- [1] Chappie TA, et al. Current landscape of phosphodiesterase 10A (PDE10A) inhibition. J Med Chem. 2012;55(17):7291-310. View Source
